1-Phenyl-5H-2,3-benzodiazepine is a member of the benzodiazepine family, which is characterized by a fused benzene and diazepine ring structure. This compound is notable for its pharmacological properties, which include anxiolytic, sedative, and anticonvulsant effects. Benzodiazepines are widely used in medicine for treating anxiety disorders, insomnia, and seizures due to their ability to enhance the effects of gamma-aminobutyric acid at the GABA-A receptor .
1-Phenyl-5H-2,3-benzodiazepine is classified as a psychoactive compound within the broader category of benzodiazepines. Its synthesis and derivatives have been explored extensively in medicinal chemistry due to their therapeutic potential. The compound's structure allows it to interact with neurotransmitter systems in the brain, making it an important subject of study in pharmacology .
The synthesis of 1-Phenyl-5H-2,3-benzodiazepine typically involves the condensation of o-phenylenediamine with various carbonyl compounds. A common method utilizes H-MCM-22 as a catalyst, allowing for efficient reactions at room temperature. The general reaction can be summarized as follows:
This method has shown good yields and selectivity for synthesizing various derivatives of 1,5-benzodiazepines.
The molecular formula of 1-Phenyl-5H-2,3-benzodiazepine is C15H12N2. The structure consists of a benzene ring attached to a diazepine ring that contains nitrogen atoms at positions 1 and 4. The compound's three-dimensional conformation allows it to fit into biological receptors effectively.
Key structural data includes:
1-Phenyl-5H-2,3-benzodiazepine can undergo various chemical reactions, including acylation and alkylation. For instance:
These reactions can lead to the formation of new derivatives with potentially enhanced pharmacological properties.
The mechanism by which 1-Phenyl-5H-2,3-benzodiazepine exerts its effects primarily involves modulation of the GABA-A receptor. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and reduced excitability. This action results in its anxiolytic and sedative properties .
Key points include:
1-Phenyl-5H-2,3-benzodiazepine exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol/water) | Approximately 3.968 |
| Boiling Point | Not specified |
These properties influence its behavior in biological systems and its suitability for pharmaceutical applications .
The primary applications of 1-Phenyl-5H-2,3-benzodiazepine are found within medicinal chemistry:
Additionally, derivatives of this compound may serve as precursors in synthesizing other heterocyclic compounds with diverse biological activities .
The discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach at Hoffmann–La Roche marked the dawn of the benzodiazepine era, with diazepam (Valium) following in 1963 [6]. These pioneering 1,4-benzodiazepines revolutionized psychopharmacology by offering safer alternatives to barbiturates for anxiety and seizure disorders. Within this evolving landscape, 2,3-benzodiazepines emerged as a distinct subclass, first gaining prominence in the late 1980s with the identification of GYKI 52 322. Unlike classical benzodiazepines acting on GABA receptors, this compound exhibited a unique pharmacological profile—combining neuroleptic and anxiolytic properties without binding to dopamine receptors [1]. This discovery catalyzed interest in 2,3-benzodiazepines as "atypical" neuropharmacological agents, diverging from the GABA-centric mechanism of their 1,4 and 1,5 counterparts [3]. The subsequent synthesis of variants like Y-931 further expanded their therapeutic potential, particularly in glutamate-mediated disorders [5].
Table 1: Evolution of Key Benzodiazepine Derivatives
| Compound Class | Representative Compounds | Key Historical Milestones | Primary Significance |
|---|---|---|---|
| 1,4-Benzodiazepines | Chlordiazepoxide, Diazepam | First synthesized (1955-1963); became top-selling pharmaceuticals | Established GABA modulation as anxiolytic mechanism [6] |
| 1,5-Benzodiazepines | Clobazam | Developed 1970s; marketed 1980s | Improved safety profile for epilepsy/anxiety [3] |
| 2,3-Benzodiazepines | GYKI 52 322, Y-931 | Identified 1989 (GYKI); 1990s (Y-931) | Introduced AMPA antagonism and atypical neuroleptic effects [1] [5] |
The fundamental distinction of 2,3-benzodiazepines lies in the positioning of nitrogen atoms within the diazepine ring. While 1,4- and 1,5-benzodiazepines feature nitrogen atoms at positions 1 and 4 or 1 and 5, respectively, 2,3-benzodiazepines relocate these atoms to positions 2 and 3. This seemingly minor alteration profoundly impacts molecular geometry and receptor interactions. For example, 1-phenyl-5H-2,3-benzodiazepine derivatives like GYKI 52 322 (1-(4-aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine) exhibit a non-planar conformation due to steric constraints absent in 1,4-benzodiazepines [1] [3]. This configuration disrupts binding to the classical benzodiazepine site on GABAA receptors (located at the α-γ subunit interface) [3]. Instead, computational docking studies reveal affinity for ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) sites [5]. The saturation pattern further differentiates them: 2,3-benzodiazepines often exist as 4,5-dihydro derivatives, enhancing conformational flexibility critical for interacting with glutamate receptor subunits [3] [5].
Table 2: Structural and Pharmacological Comparison of Benzodiazepine Isomers
| Feature | 1,4-Benzodiazepines (e.g., Diazepam) | 1,5-Benzodiazepines (e.g., Clobazam) | 2,3-Benzodiazepines (e.g., GYKI 52 322) |
|---|---|---|---|
| Nitrogen Atom Positions | N1, N4 | N1, N5 | N2, N3 |
| Ring Saturation | Fully unsaturated diazepine ring | Variable saturation | Typically 4,5-dihydro derivatives |
| Primary Receptor Target | GABAA (BZD site at α-γ interface) | GABAA (with lower affinity) | AMPA glutamate receptors [1] |
| Key Binding Interactions | Hydrogen bonding at N1; hydrophobic pocket occupancy | Similar to 1,4-BZD but altered steric tolerance | Hydrophobic interactions with AMPA receptor cleft; no GABA binding [3] |
| Pharmacological Profile | Anxiolytic, sedative, anticonvulsant | Anticonvulsant with reduced sedation | AMPA antagonism → neuroprotection, anticonvulsant, atypical antipsychotic [1] [5] |
1-Phenyl-5H-2,3-benzodiazepine derivatives have emerged as pivotal tools for investigating glutamate-mediated neuropharmacology. GYKI 52 322, the prototypical compound, demonstrated potent AMPA receptor antagonism in electrophysiological studies, reducing neuronal excitability without affecting NMDA or kainate receptors [1]. This selectivity enabled researchers to dissect AMPA's role in excitotoxicity, leading to applications in stroke and epilepsy models. Notably, GYKI 52 322 inhibited apomorphine-induced climbing in mice (ED50 = 1.15 mg/kg i.p.) and suppressed conditioned avoidance responses in rats (ED50 = 8.2 mg/kg i.p.), indicating neuroleptic-like activity, yet it lacked cataleptogenic effects—a hallmark of atypical antipsychotics [1] [5].
Further structural optimization yielded compounds like Y-931 (8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine maleate). In models of NMDA receptor hypofunction, Y-931 potently prevented dizocilpine-induced neuronal vacuolization (ED50 = 0.20 mg/kg p.o.) and reversed social interaction deficits, outperforming clozapine and olanzapine [5]. Mechanistically, it modulated dopamine D2, serotonin 5-HT2, and α-adrenergic receptors, suggesting multitarget engagement crucial for its antipsychotic efficacy without extrapyramidal symptoms. Recent synthetic innovations have expanded this chemotype, incorporating substituents like methanesulfonamido groups to enhance AMPA affinity or piperazine rings to improve blood-brain barrier penetration [3] [5]. These advances position 2,3-benzodiazepines as versatile scaffolds for next-generation neuropsychiatric agents.
Table 3: Key 1-Phenyl-5H-2,3-Benzodiazepine Derivatives in Research
| Compound | Structural Features | Primary Neuropharmacological Actions | Research Applications |
|---|---|---|---|
| GYKI 52 322 | 4-Aminophenyl at C1; 7,8-dimethoxy groups | AMPA receptor antagonism; inhibits dopamine-mediated behaviors without binding D2 receptors [1] | Probe for AMPA receptor function; model for atypical antipsychotic development |
| Y-931 | 8-Fluoro substitution; benzothieno fusion; N-methylpiperazine | Multireceptor modulation (D2, 5-HT2, α1-adrenergic); reverses NMDA antagonist effects [5] | Investigation of glutamatergic deficits in schizophrenia |
| P4 (Novel Derivative) | Hydroxy substituent on phenyl ring (synthesis described) | Enhanced stability; GABAA affinity in docking studies [3] | Analgesic and anxiolytic mechanism exploration |
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: